BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 4-Chloro-N-(3-
hydroxyphenyl)benzamide (CAS 70489-14-4)

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

4-Chloro-N-(3-
Compound Name:
hydroxyphenyl)benzamide

Cat. No.: B7764244

Get Quote

\ J

Core Identity & Applications in Drug Discovery

Executive Summary

4-Chloro-N-(3-hydroxyphenyl)benzamide is a substituted benzanilide characterized by a 4-
chlorobenzoyl moiety linked to a 3-hydroxyaniline (m-aminophenol) core.[1] As a "privileged
structure” in drug design, it occupies a strategic chemical space between simple salicylanilides
(often uncoupling agents) and complex kinase inhibitors.

This compound is primarily utilized as:

» A Lead Scaffold: For developing TRPM8 antagonists and antimicrobial agents where the 3-
hydroxy group serves as a hydrogen bond donor/acceptor or a site for O-alkylation.

o A Synthetic Intermediate: In the construction of complex biaryl ethers via O-arylation or O-
alkylation.

» A Metabolic Reference Standard: For studying the oxidative metabolism of chlorobenzamide-
based agrochemicals and pharmaceuticals.
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Chemical Identity & Physicochemical Profile[2][3][4]

[5][6][7]

The physicochemical properties of CAS 70489-14-4 dictate its solubility profile and

bioavailability. The presence of the phenolic hydroxyl group (pKa ~9.8) and the lipophilic

chlorobenzoyl group creates an amphiphilic character suitable for membrane interaction.

Table 1: Physicochemical Specifications

Property Value biological Implication
Unique identifier for regulatory
CAS Number 70489-14-4 ]
tracking.
4-Chloro-N-(3-
IUPAC Name ) Standard nomenclature.
hydroxyphenyl)benzamide
4-Chloro-3'-
hydroxybenzanilide; N-(3- Alternative search terms in
Synonyms

Hydroxyphenyl)-4-
chlorobenzamide

literature.

Molecular Formula C13H10CINO2 -
] Fragment-like (<300 Da), ideal
Molecular Weight 247.68 g/mol ] o
for hit-to-lead optimization.
Lipophilic; likely to cross blood-
cLogP (Est.) 3.1+04 brain barrier (BBB) unless

ionized.

pKa (Acidic)

~9.78 (Phenolic OH)

lonized at basic pH; neutral at

physiological pH (7.4).

H-Bond Donors

2 (Amide NH, Phenol OH)

Critical for receptor binding

(e.g., TRP channels).

H-Bond Acceptors

2 (Amide C=0, Phenol O)

Facilitates water solubility and

target interaction.

Solubility

DMSO (>20 mg/mL), Ethanol;
Water (<0.1 mg/mL)

Requires organic co-solvents

for biological assays.
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Synthesis & Production Methodologies

The synthesis of 4-Chloro-N-(3-hydroxyphenyl)benzamide follows a classic Schotten-
Baumann acylation or a catalyzed amidation. The choice of method depends on scale and
required purity.

Method A: Acyl Chloride Route (Standard Laboratory
Scale)

This method utilizes 4-chlorobenzoyl chloride and 3-aminophenol. The reaction is driven by a
base (pyridine or triethylamine) to scavenge the HCI byproduct.

Reaction Scheme:

Protocol 1: Step-by-Step Synthesis

Preparation: Dissolve 3-aminophenol (1.0 eq) in anhydrous Dichloromethane (DCM) or
Tetrahydrofuran (THF) under nitrogen atmosphere.

» Base Addition: Add Triethylamine (TEA) (1.2 eq) or Pyridine (1.5 eq) to the solution. Cool to
0°C.

e Acylation: Dropwise add 4-chlorobenzoyl chloride (1.0 eq) dissolved in DCM over 30
minutes. Maintain temperature <5°C to prevent O-acylation (ester formation).

e Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4—6 hours. Monitor
by TLC (Hexane:EtOAc 1:1).

o Work-up: Quench with water. Wash the organic layer with 1M HCI (to remove unreacted
amine), then sat. NaHCOs, and finally Brine.

 Purification: Dry over Na2SQOa, concentrate, and recrystallize from Ethanol/Water or purify via
flash column chromatography (SiOz, Gradient 0-40% EtOAc in Hexanes).

Method B: Direct Amide Coupling (Green Chemistry /
High Throughput)
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Using a coupling reagent (HATU or EDC) with 4-chlorobenzoic acid avoids the use of unstable
acid chlorides and minimizes side reactions.

Protocol 2: EDC Coupling

Mix 4-chlorobenzoic acid (1.0 eq), 3-aminophenol (1.0 eq), and EDC-HCI (1.1 eq) in DMF.

Add HOBt (1.1 eq) and DIPEA (2.0 eq).

Stir at RT for 12 hours.

Precipitate product by adding ice-cold water; filter and wash.

Visualization: Synthesis Workflow

Starting Materials P Final Product
(4-Chlorobenzoyl Chioride + 3-Aminophenol) DCM, Et3N, 0°C -> RT) (1M HCI Wash) Recrystallization EtOH/H20) 4-Chloro-N-(3-hydroxyphenyl)benzamide

Click to download full resolution via product page

Caption: Figure 1. Standard synthetic pathway for CAS 70489-14-4 via acyl chloride amidation.

Biological Applications & Mechanism of Action

While CAS 70489-14-4 acts as a specific chemical entity, its biological activity is best
understood through the Structure-Activity Relationship (SAR) of the benzanilide class.

TRP Channel Modulation (TRPM8 | TRPV1)

Benzanilides are a dominant scaffold in the design of Transient Receptor Potential (TRP)
channel modulators.

e Mechanism: The amide linker mimics the peptide bond, while the lipophilic 4-chlorophenyl
group occupies the hydrophobic pocket of the TRP channel (e.g., the S1-S4 transmembrane
domain).

» Role of 3-OH: The hydroxyl group at the 3-position of the aniline ring acts as a critical H-
bond donor/acceptor, often interacting with residues like Tyr745 in TRPM8 or similar residues
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in TRPV1.

o Application: Analogs of this compound are investigated for treating neuropathic pain and cold
allodynia.

Antimicrobial & Fungicidal Activity

This compound shares structural homology with Flutolanil (a succinate dehydrogenase
inhibitor) and Salicylanilides.

o Target: Potential inhibition of Succinate Dehydrogenase (Complex Il) in fungal pathogens.

o Mechanism: Disruption of the electron transport chain by competing with ubiquinone at the
Qp site.

e SAR Insight: The 3-hydroxy group enhances water solubility compared to purely lipophilic
fungicides, potentially altering systemic distribution in plant or animal models.

Synthetic Scaffold for Kinase Inhibitors

The 3-hydroxy group is a versatile "handle" for further derivatization.

o O-Alkylation: Reacting the 3-OH with alkyl halides allows the introduction of solubilizing
groups (e.g., morpholine ethoxy) to create multi-targeted kinase inhibitors (similar to the
structure of Gefitinib or Sorafenib side chains).

Visualization: Biological Interaction Pathways
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Caption: Figure 2. Potential biological targets and mechanistic interactions of the benzanilide
scaffold.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 70489-14-4 must be validated using the
following analytical parameters.

Spectral Data (Expected)
e 1H NMR (400 MHz, DMSO-ds):

o 6 10.20 (s, 1H, NH amide)

[e]

0 9.45 (s, 1H, OH phenol)

o

0 7.95 (d, J=8.5 Hz, 2H, H-2',6' benzoyl)

[¢]

0 7.60 (d, J=8.5 Hz, 2H, H-3',5" benzoyl)

[¢]

0 7.35 (t, 1H, H-2 aniline)

[e]

0 7.10 (m, 2H, H-4,6 aniline)
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o 0 6.50 (d, 1H, H-5 aniline)

e MS (ESI):m/z Calculated for C13H10CINO2 [M+H]*: 248.05. Found: 248.1.

e IR (KBr): 3350 cm~1* (OH stretch), 3280 cm~* (NH stretch), 1650 cm~1 (C=0 Amide ).
Safety & Handling (SDS Summary)

Hazard Classification (GHS):

e Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

o Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat.

« Inhalation: Use within a chemical fume hood to avoid dust inhalation.

e Storage: Store at +2°C to +8°C (refrigerated) in a tightly sealed container, protected from
light and moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. lookchem.com [lookchem.com]

e To cite this document: BenchChem. [Technical Guide: 4-Chloro-N-(3-
hydroxyphenyl)benzamide (CAS 70489-14-4)]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b7764244/docs#technical-guide-4-chloro-n-3-
hydroxyphenyl-benzamide-cas-70489-14-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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